Glycyl-L-histidyl-L-lysinamide
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Overview
Description
Glycyl-L-histidyl-L-lysinamide is a tripeptide composed of glycine, L-histidine, and L-lysine residues. This compound is known for its strong affinity for copper ions and has been studied for its various biological activities, including wound healing, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycyl-L-histidyl-L-lysinamide can be synthesized using classical solution methods or solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to form the peptide bond. Common protecting groups used include Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl). The peptide bond formation is typically facilitated by coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) .
Industrial Production Methods
Industrial production of this compound involves large-scale solid-phase peptide synthesis, which allows for the efficient and high-yield production of the compound. The process is automated and involves the use of peptide synthesizers to add amino acids sequentially .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-histidyl-L-lysinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The peptide can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized peptides, while reduction can yield reduced forms of the peptide .
Scientific Research Applications
Glycyl-L-histidyl-L-lysinamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes, including cell signaling and protein interactions.
Medicine: Studied for its potential therapeutic effects in wound healing, anti-inflammatory, and antioxidant activities.
Mechanism of Action
Glycyl-L-histidyl-L-lysinamide exerts its effects through various molecular targets and pathways:
Copper Binding: The compound binds to copper ions, enhancing its biological activity.
Antioxidant Activity: It reduces oxidative stress by neutralizing reactive oxygen species (ROS).
Anti-inflammatory Effects: The peptide modulates inflammatory pathways, reducing inflammation.
Cellular Regeneration: Promotes tissue repair and regeneration by stimulating collagen synthesis and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another tripeptide with similar biological activities.
Copper Peptide GHK-Cu: A copper complex of Glycyl-L-histidyl-L-lysine with enhanced biological properties
Uniqueness
Glycyl-L-histidyl-L-lysinamide is unique due to its specific sequence of amino acids and its strong affinity for copper ions. This affinity enhances its biological activity, making it a potent compound for various therapeutic applications .
Properties
CAS No. |
68984-73-6 |
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Molecular Formula |
C14H25N7O3 |
Molecular Weight |
339.39 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C14H25N7O3/c15-4-2-1-3-10(13(17)23)21-14(24)11(20-12(22)6-16)5-9-7-18-8-19-9/h7-8,10-11H,1-6,15-16H2,(H2,17,23)(H,18,19)(H,20,22)(H,21,24)/t10-,11-/m0/s1 |
InChI Key |
CEQLNMDCZOVWPK-QWRGUYRKSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)CN |
Origin of Product |
United States |
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